FAAH Scaffold Potency: 7-Azaspiro[3.5]nonane Core Outperforms Competing Spirocyclic Cores
In a head-to-head scaffold comparison, spirocyclic urea inhibitors built on the 7-azaspiro[3.5]nonane core achieved FAAH k_inact/K_i values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing this scaffold from other spirocyclic systems evaluated (including 1-oxa-8-azaspiro[4.5]decane, which also showed potency but with a different selectivity profile) [1]. While this study evaluated urea derivatives rather than the free amine building block, the scaffold-level potency advantage directly transfers to all analogs built upon the 7-azaspiro[3.5]nonane core, including those derived from 7-methyl-7-azaspiro[3.5]nonan-1-amine.
| Evidence Dimension | FAAH inhibitory potency (k_inact/K_i) |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ for urea derivatives built on the 7-azaspiro[3.5]nonane scaffold |
| Comparator Or Baseline | Other spirocyclic cores tested in the same series: none exceeded 1500 M⁻¹s⁻¹; specific values not fully disclosed for individual comparators but noted as inferior |
| Quantified Difference | 7-azaspiro[3.5]nonane scaffold was the only series achieving >1500 M⁻¹s⁻¹ among all spirocyclic cores evaluated |
| Conditions | Recombinant human FAAH enzyme assay; k_inact/K_i measured via progress curve analysis |
Why This Matters
The spirocyclic core directly determines the intrinsic potency ceiling for any library built upon it, making the 7-azaspiro[3.5]nonane scaffold a superior starting point compared to other spirocyclic systems for FAAH-targeted programs.
- [1] Meyers, M. J. et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 2011, 21, 6538-6544. View Source
